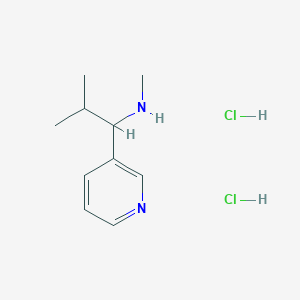

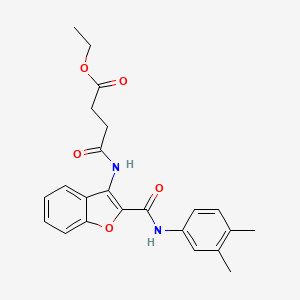

![molecular formula C22H23NO4 B2598584 3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]propanoic acid CAS No. 2219370-82-6](/img/structure/B2598584.png)

3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a derivative of propanoic acid . It has a molecular weight of 365.43 . The IUPAC name is 3-(3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)cyclobutyl)propanoic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C22H23NO4/c24-21(25)10-9-14-11-15(12-14)23-22(26)27-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,14-15,20H,9-13H2,(H,23,26)(H,24,25) .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . The compound is stable under normal temperatures and pressures .Wissenschaftliche Forschungsanwendungen

Solid-Phase Syntheses of β-Peptides

The preparation of new N-Fmoc-protected β2-homoamino acids showcases a key application of fluorenylmethoxycarbonyl-protected compounds. These compounds are utilized in the solid-phase synthesis of β-peptides, a process that benefits from the fluorenylmethoxycarbonyl group's ability to protect amino acids during synthesis. This method is suitable for large-scale preparations and highlights the versatility of Fmoc-protected amino acids in peptide synthesis (Šebesta & Seebach, 2003).

Cyclodepsipeptides Synthesis

Fluorenylmethoxycarbonyl-protected amino acids play a crucial role in the synthesis of cyclodepsipeptides, cyclic peptides with a mix of amide and ester links. These compounds have a wide range of biological activities, making them promising pharmaceutical candidates. The synthesis involves complex steps including the preparation of protected amino acids and solid-phase assembly, showcasing the compound's significance in creating bioactive molecules (Pelay-Gimeno, Albericio, & Tulla-Puche, 2016).

Nanomaterials Dispersion

N-Fluorenylmethoxycarbonyl-protected amino acids have been used as surfactants for carbon nanotubes (CNTs), demonstrating their utility beyond traditional peptide synthesis. These compounds aid in the dispersion of CNTs in aqueous solutions, a critical step for the utilization of nanomaterials in various applications. The study highlights the innovative use of fluorenylmethoxycarbonyl-protected compounds in materials science (Cousins et al., 2009).

Bioimaging Applications

A water-soluble fluorene derivative, specifically designed for bioimaging, highlights the application of fluorenylmethoxycarbonyl derivatives in medical research. This compound exhibits strong fluorescence and high two-photon absorption efficiency, making it an attractive probe for integrin imaging in cancer cells. The study underscores the potential of fluorenylmethoxycarbonyl derivatives in developing novel imaging agents for biomedical applications (Morales et al., 2010).

Self-Assembled Structures

Fmoc-modified amino acids have been shown to form diverse self-assembled structures, which are of interest for materials science and nanotechnology. These structures, ranging from flower-like morphologies to fibers, can be manipulated by altering conditions such as temperature and concentration. This capability opens up possibilities for designing novel materials with specific functions based on the self-assembly properties of fluorenylmethoxycarbonyl-protected amino acids (Gour et al., 2021).

Safety and Hazards

Eigenschaften

IUPAC Name |

3-[3-(9H-fluoren-9-ylmethoxycarbonylamino)cyclobutyl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4/c24-21(25)10-9-14-11-15(12-14)23-22(26)27-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,14-15,20H,9-13H2,(H,23,26)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRUABQVYEORGQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-Ethylphenoxy)methyl]benzoic acid](/img/structure/B2598502.png)

![2-{1,4-Dioxa-7-azaspiro[4.4]nonan-7-yl}ethan-1-amine](/img/structure/B2598504.png)

![3-Azetidin-3-yl-1-methyl-1H-pyrazolo[3,4-b]pyridine trifluoroacetate](/img/structure/B2598513.png)

![1-({1-[5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidin-3-yl}carbonyl)indoline](/img/structure/B2598519.png)

![2-(4-fluorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2598520.png)

![9-(4-methoxyphenyl)-1,7-dimethyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2598521.png)

![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[4-(methylsulfanyl)benzyl]piperidine-4-carboxamide](/img/structure/B2598524.png)